molecular formula C11H11N3O2 B14540317 N-[(1-Benzyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine CAS No. 62202-10-2

N-[(1-Benzyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine

Cat. No.: B14540317
CAS No.: 62202-10-2
M. Wt: 217.22 g/mol
InChI Key: URJAXPDSOVHUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Benzyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group, an oxo group, and a hydroxylamine moiety, making it a unique and versatile molecule in various chemical and biological applications.

Properties

CAS No.

62202-10-2

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-[(3-benzyl-1-oxidoimidazol-1-ium-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C11H11N3O2/c15-12-6-11-8-14(16)9-13(11)7-10-4-2-1-3-5-10/h1-6,8-9,15H,7H2

InChI Key

URJAXPDSOVHUNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=[N+](C=C2C=NO)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Benzyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Benzyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various substituted imidazoles, hydroxyl derivatives, and other functionalized compounds.

Scientific Research Applications

N-[(1-Benzyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-Benzyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A basic five-membered ring structure with two nitrogen atoms.

    Benzimidazole: Contains a fused benzene ring with an imidazole ring.

    Thiazole: Similar to imidazole but with a sulfur atom replacing one nitrogen atom.

Uniqueness

N-[(1-Benzyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and oxo groups, along with the hydroxylamine moiety, makes it a versatile compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.